molecular formula C8H18ClNO B1652352 N-Propan-2-yloxan-4-amine;hydrochloride CAS No. 1427392-99-1

N-Propan-2-yloxan-4-amine;hydrochloride

Cat. No.: B1652352
CAS No.: 1427392-99-1
M. Wt: 179.69
InChI Key: GRVFLNVXHCMSCO-UHFFFAOYSA-N
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Description

Conceptual Framework of Heterocyclic Amine Chemistry

The properties and reactivity of N-Propan-2-yloxan-4-amine;hydrochloride are best understood within the foundational context of heterocyclic amine chemistry. This involves appreciating the roles of both the oxane ring system and the amine hydrochloride functional group.

Saturated oxygen heterocycles, such as tetrahydropyrans (oxanes) and tetrahydrofurans, are pivotal structural motifs in organic and medicinal chemistry. nih.govresearchgate.netrsc.org Their prevalence in a vast number of natural products and biologically active molecules underscores their significance. crsubscription.comresearchgate.net The incorporation of an oxane ring into a molecule can beneficially influence key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity. acs.orgnih.gov These rings are considered more "drug-like" than their flat aromatic counterparts due to their three-dimensional structure and improved water solubility. nih.govfrontiersin.org

In advanced organic synthesis, the oxane scaffold is not merely a passive component but an active architectural element. researchgate.net Its rigid, three-dimensional nature makes it an attractive framework for designing potent and selective inhibitors for various biological targets. Chemists utilize the oxane ring to orient substituents in specific spatial arrangements, which is critical for precise molecular recognition at biological targets like enzymes and receptors. acs.org Furthermore, the development of synthetic methods to create highly substituted and functionalized oxanes continues to be an active area of research, expanding the toolbox available to chemists for building complex molecular architectures. researchgate.netnih.gov

Amines are a fundamental class of organic compounds characterized by a nitrogen atom with an unshared pair of electrons, which makes them basic and nucleophilic. ncert.nic.in This reactivity allows them to participate in a wide array of chemical transformations, including acylation, alkylation, and condensation reactions. vaia.combloomtechz.combritannica.com Amines are crucial intermediates in the synthesis of pharmaceuticals, polymers, and dyes. ncert.nic.in

Due to their basicity, amines readily react with acids like hydrochloric acid (HCl) to form ammonium (B1175870) salts. ncert.nic.inlumenlearning.comoxfordreference.com These salts, often referred to as hydrochlorides, are central to both laboratory synthesis and pharmaceutical applications for several reasons: oxfordreference.comgla.ac.uk

Improved Solubility and Handling : Many amines are oily liquids, but their hydrochloride salts are typically crystalline solids that are easier to handle, purify, and store. oxfordreference.comoit.edu This conversion is also critical for drug formulation, as the salt form is often more water-soluble, which is important for administration. oit.edupurdue.edu

Synthetic Utility : Amine hydrochlorides serve as stable and readily available sources of amines for chemical reactions. researchgate.netnih.gov They are frequently used directly in reactions such as oxidative amidations and coupling reactions, providing a practical alternative to using the free amine. researchgate.netresearchgate.net The use of the salt can prevent unwanted side reactions and simplifies the purification process, as the liberation of the free amine can be controlled by the addition of a base. ncert.nic.in This makes amine hydrochlorides versatile and indispensable reagents in modern organic synthesis. bloomtechz.comresearchgate.net

This compound: A Representative Heterocyclic Amine Salt

This compound integrates the key features of an oxane ring and an amine hydrochloride into a single molecule, making it a representative example of this class of chemical structures.

The chemical structure of this compound consists of a central six-membered oxane (tetrahydropyran) ring. An amine group is attached at the 4-position of this ring. This amine is secondary, as the nitrogen atom is bonded to a hydrogen and an isopropyl group (propan-2-yl). The entire molecule is presented as a hydrochloride salt, where the amine's nitrogen atom is protonated, and a chloride ion serves as the counter-ion. This ionic character typically renders the compound a solid with increased water solubility compared to its free base form.

Below is a data table summarizing the key chemical identifiers for the specific compound and its parent analogue, 4-aminotetrahydropyran (B1267664) hydrochloride.

PropertyThis compound4-Aminotetrahydropyran hydrochloride nih.gov
SynonymN-isopropyl-tetrahydropyran-4-amine hydrochlorideoxan-4-amine;hydrochloride
Molecular FormulaC₈H₁₈ClNOC₅H₁₂ClNO
Molecular Weight179.69 g/mol137.61 g/mol
CAS NumberNot available33024-60-1
Canonical SMILESCC(C)NC1CCOCC1.ClC1COCCC1N.Cl

The structural motif of substituted aminotetrahydropyrans is a significant area of contemporary research, particularly in medicinal chemistry. nih.gov These compounds are recognized as "privileged structures" because they frequently appear in potent and selective bioactive molecules.

A prominent research trajectory involves the synthesis and evaluation of tetrahydropyran (B127337) analogues as inhibitors of the enzyme dipeptidyl peptidase IV (DPP-4). nih.govnih.govresearchgate.net Inhibition of DPP-4 is an established therapeutic strategy for the treatment of type 2 diabetes. researchgate.net Extensive research has focused on optimizing tri-substituted tetrahydropyran amines to achieve high potency and selectivity. nih.gov This work led to the identification of (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine as a clinical candidate. nih.gov This highlights the successful application of the aminotetrahydropyran scaffold in developing new medicines.

Furthermore, advanced synthetic methods are being developed to access highly substituted aminotetrahydropyrans. nih.gov Research has demonstrated that sequential C-H functionalization can be used to install various substituents onto the tetrahydropyran ring with high stereoselectivity. nih.gov This allows chemists to systematically modify the structure to explore structure-activity relationships and fine-tune the properties of these molecules for specific biological targets. These synthetic advancements are crucial for expanding the utility of oxane-substituted amines in drug discovery and other areas of chemical science.

Compound Nomenclature Table

IUPAC Name or SynonymCommon Name/Abbreviation
This compoundN-isopropyl-tetrahydropyran-4-amine hydrochloride
oxan-4-amine;hydrochloride4-Aminotetrahydropyran hydrochloride
(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine-
TetrahydropyranOxane, THP
TetrahydrofuranTHF
N-Methyltetrahydropyran-4-amine hydrochloride-
4-hydroxy-N-isopropyltryptamine4-HO-NiPT
4-benzyloxyindole-
Cocaine hydrochlorideCocaine HCl
Dextromethorphan hydrobromide-
Pseudoephedrine hydrochloride-
Methylene (B1212753) dianilineMDA
4-benzylaniline4-BA

Properties

IUPAC Name

N-propan-2-yloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)9-8-3-5-10-6-4-8;/h7-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVFLNVXHCMSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427392-99-1
Record name 2H-Pyran-4-amine, tetrahydro-N-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427392-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanistic Investigations and Reactivity Profiling of N Propan 2 Yloxan 4 Amine;hydrochloride

Reaction Pathways Involving the Protonated Amine Functionality

The hydrochloride salt form of the amine significantly influences its chemical behavior, particularly its nucleophilicity and its role in initiating or mediating reactions.

Nucleophilic Reactivity of the Amine Moiety in its Hydrochloride Salt Form

All amines possess a lone pair of electrons on the nitrogen atom, which allows them to act as nucleophiles—species that attack positively charged or electron-deficient centers. chemguide.co.uk However, when an amine is converted into its hydrochloride salt, its nucleophilic character is drastically diminished. In the salt form, N-Propan-2-yloxan-4-amine;hydrochloride, the nitrogen's lone pair is engaged in a bond with a proton (H⁺) from hydrochloric acid, forming a positively charged ammonium (B1175870) ion. mnstate.edulibretexts.org This protonated state effectively sequesters the electron pair, rendering the amine non-nucleophilic. reddit.com

For the amine to participate in nucleophilic substitution or acylation reactions, it must be converted back to its "free base" form. reddit.com This is typically achieved by adding a base, such as triethylamine (B128534) or sodium hydroxide, to neutralize the hydrochloride salt and deprotonate the ammonium ion. mnstate.edureddit.com Once deprotonated, the lone pair on the nitrogen is restored, and the amine can function as an effective nucleophile in reactions with electrophiles like alkyl halides or acyl chlorides. chemguide.co.ukncert.nic.in The necessity of this activation step is a critical consideration in synthetic planning. reddit.com The product of the initial nucleophilic attack, a secondary amine, is often more nucleophilic than the starting primary amine, which can lead to further alkylation to form tertiary amines and even quaternary ammonium salts if not controlled. chemguide.co.uklibretexts.orgmsu.edu

Table 1: Comparison of Amine and Amine Salt Reactivity

Form Nitrogen Center Nucleophilicity Reactivity Example
Free Amine (R-NH₂) Neutral, with lone pair High Acts as a nucleophile, readily attacking alkyl halides. ncert.nic.in
Amine Hydrochloride (R-NH₃⁺Cl⁻) Positively charged, no lone pair Negligible Does not react as a nucleophile unless a base is added. reddit.com

Acid-Catalyzed Transformations and Hydrolysis Mechanisms of Amine Hydrochlorides

The hydrochloride salt of an amine can act as an acid catalyst in certain reactions. The ammonium ion (R-NH₃⁺) can serve as a proton donor, establishing an acidic environment. In the context of this compound, this inherent acidity can facilitate transformations involving the oxane ring. One of the most significant of these is the acid-catalyzed hydrolysis of the ether linkage within the oxane system. researchgate.net

Radical Reactions Initiated by Amine Hydrochloride Salts

While amines are typically known for their nucleophilic and basic properties, their hydrochloride salts can participate in radical reactions under specific conditions. rsc.org Recent research has demonstrated that amine hydrochlorides can serve as bifunctional reagents in copper-catalyzed radical aminochlorination reactions. rsc.org In such processes, the amine hydrochloride can be a source of both the amino group and a chlorine atom.

The initiation of these radical pathways often involves a single-electron transfer (SET) event. With a suitable catalyst, such as a copper salt, the amine hydrochloride can be induced to generate an aminyl radical. This highly reactive intermediate can then engage in subsequent radical propagation steps. Although less common than their two-electron processes, these radical mechanisms expand the synthetic utility of amine salts. It is also noted that mechanisms for certain reactions involving diazonium salts, which are derived from primary amines, are thought to proceed via radical intermediates. mnstate.edu

Reactivity of the Oxane Ring System in the Context of the Amine Substituent

The oxane (tetrahydropyran) ring is a relatively stable six-membered ether. However, its reactivity can be significantly influenced by its substituent, leading to specific chemical transformations.

Ring-Opening and Ring-Expansion Reactions of Substituted Oxanes

The inherent ring strain in smaller cyclic ethers like oxetanes facilitates their ring-opening reactions; while oxanes are less strained, they can still undergo ring cleavage, typically under acidic conditions. acs.orgnih.gov For this compound, the presence of the acidic ammonium salt functionality can catalyze this process internally, as described in section 3.1.2. The ring-opening is initiated by protonation of the ether oxygen, followed by nucleophilic attack. researchgate.net

The regioselectivity of the nucleophilic attack is governed by both steric and electronic effects of the substituent at the 4-position. Nucleophiles may preferentially attack the carbon atom that is less sterically hindered. A variety of nucleophiles, including halides, water, alcohols, and thiols, can be employed to open the ring, yielding functionalized linear products. researchgate.netradtech.org

Ring-expansion reactions, while more common for smaller rings like epoxides and oxetanes, are also known for larger heterocycles, though they require specific reagents and conditions to facilitate the necessary skeletal rearrangements. acs.orgnih.gov

Table 2: Conditions for Ring-Opening of Cyclic Ethers

Catalyst Type Nucleophile Conditions Product Type
Lewis Acid (e.g., BF₃·OEt₂) Organolithium reagents, Mercaptides Low temperature (-78 °C) Functionalized alcohols. researchgate.net
Brønsted Acid (e.g., HCl) Water (Hydrolysis) Heating/Reflux Diols. researchgate.net
Metal Complex (e.g., Rhenium catalyst) Thiols Room Temperature Hydroxyl-substituted thioethers. researchgate.net

Substituent Effects on Oxane Ring Stability and Chemical Transformations

The electronic nature of the substituent also plays a crucial role. The ether oxygen and the amine nitrogen are both electron-rich, making the oxane ring an effective hydrogen-bond acceptor. acs.org However, in the hydrochloride salt form, the ammonium group (–NH₃⁺) is strongly electron-withdrawing. This will influence the electron density throughout the molecule, including at the ether oxygen, potentially making it less basic and affecting the ease with which it can be protonated for ring-opening reactions. mdpi.com Studies on substituted cyclic ethers have shown that even small changes in ring size or substitution can impact the stability of complexes formed via hydrogen bonding, indicating a sensitivity to structural modifications. nih.gov While the oxane ring itself is thermodynamically stable, these substituent-induced electronic and steric effects are key to modulating its chemical behavior. acs.orgwikipedia.org

Intramolecular Electronic and Steric Effects on Compound Reactivity

The reactivity of this compound is intricately governed by a combination of electronic and steric factors arising from its unique molecular architecture. The spatial arrangement of the isopropoxy and amine substituents on the oxane ring, along with the inherent conformational preferences of the heterocyclic system, dictates the molecule's behavior in chemical transformations.

Conformational Dynamics and Their Influence on Reaction Stereochemistry of Oxane Derivatives

The oxane ring in this compound, analogous to cyclohexane (B81311), is not planar and exists in various conformations to alleviate ring strain. The most stable and predominant conformation is the chair form. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is a critical determinant of the compound's reactivity and the stereochemical outcome of its reactions.

For monosubstituted cyclohexane rings, the substituent generally prefers the equatorial position to minimize steric strain from 1,3-diaxial interactions. sapub.org These interactions are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. sapub.org The bulky tert-butyl group, for instance, almost exclusively occupies the equatorial position due to severe 1,3-diaxial strain.

In the case of this compound, both the N-propan-2-yloxy and the amine groups will influence the conformational equilibrium. The preference of a substituent for the equatorial position is quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformations. Larger A-values indicate a stronger preference for the equatorial position.

The introduction of substituents on an oxane ring can lead to a more puckered conformation to relieve unfavorable eclipsing interactions. acs.org The stereochemistry and transformations of 1,3-oxathianes are also notably influenced by the conformational effects of alkyl substituents. researchgate.net

Table 1: Illustrative Conformational Free Energy (A-values) of Common Substituents on a Cyclohexane Ring

SubstituentA-value (kcal/mol)
-CH₃1.7
-OH0.9 (in non-polar solvent)
-NH₂1.2 - 1.6
-O-iPr~2.1 (estimated)
-C(CH₃)₃> 4.5

Note: This table provides A-values for substituents on a cyclohexane ring as a reference for estimating the conformational preferences in the oxane derivative. The values can vary depending on the solvent and specific molecular context.

Hydrogen Bonding Interactions and Their Impact on Reactivity Profiles within the Compound

Hydrogen bonding plays a crucial role in defining the reactivity of this compound. The presence of the amine group (a hydrogen bond donor and acceptor) and the ether oxygen in the oxane ring (a hydrogen bond acceptor) allows for the formation of intramolecular and intermolecular hydrogen bonds.

In its hydrochloride salt form, the ammonium group (-NH₃⁺) is a strong hydrogen bond donor. This can lead to the formation of an intramolecular hydrogen bond with the ether oxygen of the oxane ring. The feasibility and strength of this interaction depend on the conformation of the molecule. A cis-1,4-like arrangement of the ammonium and ether oxygen groups would bring them into close proximity, favoring the formation of an intramolecular hydrogen bond. This interaction can rigidify the conformation, thereby influencing the reactivity of the molecule by locking it into a specific shape.

The presence of hydrogen bonding has been shown to be a predominant factor in controlling the reactivity of dienes in Diels-Alder reactions. nih.gov Similarly, for this compound, such intramolecular interactions can affect the electron density at the reaction centers and the stability of transition states.

Intermolecular hydrogen bonding is also significant, particularly in the solid state and in polar solvents. The ammonium group can form strong hydrogen bonds with solvent molecules or with other molecules of the compound. These intermolecular forces contribute to the compound's physical properties, such as its boiling point and solubility. The strength of hydrogen bonding in amines is generally weaker than in alcohols due to the lower electronegativity of nitrogen compared to oxygen, resulting in a less polar N-H bond. youtube.com

The reactivity profile of the amine group can be modulated by hydrogen bonding. For instance, hydrogen bonding to the nitrogen lone pair can decrease its nucleophilicity. Conversely, hydrogen bonding of the N-H protons to a hydrogen bond acceptor can increase the acidity of the amine.

Table 2: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType of InteractionPotential Impact on Reactivity
-NH₃⁺Oxane OxygenIntramolecularRigidifies conformation, may alter electron density at the nitrogen and oxygen centers.
-NH₃⁺Solvent (e.g., H₂O)IntermolecularInfluences solubility and can modulate the nucleophilicity/electrophilicity of the amine group.
-NH₃⁺Chloride ion (Cl⁻)Intermolecular (Ionic)Stabilizes the salt form and influences crystal packing.

Advanced Analytical and Computational Studies on N Propan 2 Yloxan 4 Amine;hydrochloride

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous structural elucidation and characterization of novel chemical entities. For a molecule such as N-Propan-2-yloxan-4-amine;hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry provides a comprehensive understanding of its atomic connectivity, functional groups, and molecular mass.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis of Heterocyclic Amines

High-resolution NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. researchgate.net For heterocyclic amines like this compound, 1D (¹H, ¹³C) and 2D NMR experiments are employed to establish the precise atomic arrangement and conformational preferences.

The ¹H NMR spectrum provides information on the chemical environment of each proton. The protonation of the amine nitrogen by hydrochloric acid leads to a downfield shift of adjacent protons. acs.org In the case of this compound, the protons on the carbons alpha to the nitrogen (C4 of the oxane ring and the CH of the isopropyl group) would be expected to show this effect. The integration of the signals confirms the number of protons in each environment.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbon atoms bonded to the electronegative oxygen and nitrogen atoms (C2, C6, C4 of the oxane ring, and the CH of the isopropyl group) are expected to resonate at lower fields. ipb.pt

To confirm the connectivity, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are utilized. A COSY experiment would show correlations between neighboring protons, confirming the spin systems of the oxane ring and the isopropyl group. An HSQC experiment correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C resonances.

Conformational analysis of the six-membered oxane ring can be investigated through the analysis of ³J(H,H) coupling constants. nih.gov These values can help determine the preferred chair conformation and the axial or equatorial orientation of the amine substituent. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to identify protons that are close in space, providing further evidence for the molecule's three-dimensional structure and preferred conformation in solution. acs.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-Propan-2-yloxan-4-amine cation.
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Oxane C2-H, C6-H3.5 - 4.065 - 70
Oxane C3-H, C5-H1.6 - 2.030 - 35
Oxane C4-H3.0 - 3.445 - 50
Isopropyl CH3.2 - 3.650 - 55
Isopropyl CH₃1.2 - 1.420 - 25
Amine N-H₂⁺8.5 - 9.5-

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Salt Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and confirming salt formation. youtube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The formation of the hydrochloride salt is readily confirmed by the appearance of a very broad and strong absorption band typically in the 2700-3000 cm⁻¹ region, which is attributed to the N-H⁺ stretching vibrations of the ammonium (B1175870) salt. spectroscopyonline.com This broad feature often overlaps with the C-H stretching absorptions. Other key absorptions include:

C-H stretching: Strong bands from the alkane portions of the oxane ring and isopropyl group are expected between 2850 and 2960 cm⁻¹. libretexts.org

N-H bending: A medium to strong absorption around 1500-1600 cm⁻¹ corresponds to the asymmetric bending of the -NH₂⁺ group.

C-O-C stretching: A strong, characteristic band for the ether linkage in the oxane ring is expected in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. researchgate.net The C-C and C-H vibrations of the aliphatic structure would yield strong Raman signals. The C-O-C symmetric stretch may also be visible. Raman is particularly useful for studying the low-frequency modes that correspond to the lattice vibrations of the crystalline salt, providing information on the solid-state structure.

Interactive Table: Key Expected Vibrational Frequencies (cm⁻¹) for this compound.
Functional GroupVibration TypeExpected IR Frequency (cm⁻¹)Expected Raman Signal
R-NH₂⁺N-H Stretch2700 - 3000 (very broad, strong)Weak
R-NH₂⁺N-H Bend1500 - 1600 (medium-strong)Weak
Alkane C-HStretch2850 - 2960 (strong)Strong
Alkane C-HBend1350 - 1470 (medium)Medium
C-O-C (Ether)Stretch1050 - 1150 (strong)Medium

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For an amine salt, techniques like electrospray ionization (ESI) are typically used, which allow for the analysis of the protonated molecule (cation).

Molecular Mass Confirmation: The mass spectrum of N-Propan-2-yloxan-4-amine would exhibit a molecular ion peak [M+H]⁺ corresponding to the mass of the free base plus a proton. The compound follows the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass for its cation. libretexts.orgjove.com

Fragmentation Pathway Elucidation: The fragmentation of amines in a mass spectrometer is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.com This process leads to the formation of a stable, resonance-stabilized iminium cation. For N-Propan-2-yloxan-4-amine, two primary α-cleavage pathways are possible:

Cleavage of the C-C bond within the isopropyl group, leading to the loss of a methyl radical (•CH₃).

Cleavage of the C4-C3 or C4-C5 bond within the oxane ring, resulting in ring opening.

The most prominent peak in the MS/MS spectrum, often the base peak, is typically the most stable iminium ion formed through these pathways. jove.com Further fragmentation of the primary product ions can provide additional structural details. nih.gov

Interactive Table: Predicted Key Ions in the ESI-MS Fragmentation of N-Propan-2-yloxan-4-amine.
m/z Value (Predicted)Ion StructureDescription
158.15[C₉H₁₉NO + H]⁺Molecular Ion (M+H)⁺
143.13[C₈H₁₆NO]⁺Loss of methyl radical (•CH₃) via α-cleavage
100.11[C₅H₁₂NO]⁺Product of oxane ring cleavage
86.09[C₄H₁₀N]⁺Iminium ion from cleavage at C4 of the oxane ring

Computational Chemistry for Molecular Understanding

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data and aiding in its interpretation. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) are particularly valuable.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis of Amine Hydrochlorides

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to predict various molecular properties. nih.gov

Geometrical Optimization: A key application of DFT is to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process minimizes the energy of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. acs.org These calculated parameters can be compared with experimental data (e.g., from X-ray crystallography if available) to validate the computational model. The calculations would likely confirm a stable chair conformation for the oxane ring.

Electronic Structure Analysis: DFT also provides detailed information about the electronic properties of the molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov

Interactive Table: Selected Theoretical Geometric Parameters from DFT Optimization.
ParameterBond/AnglePredicted Value
Bond LengthC-O (oxane)~1.43 Å
Bond LengthC-N (amine)~1.50 Å
Bond AngleC-O-C (oxane)~111°
Bond AngleC-N-C~114°
Dihedral AngleC2-C3-C5-C6 (oxane)~56° (Chair conformation)

Molecular Dynamics Simulations for Conformational Sampling and Stability of Oxane-Amine Systems

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation.

Conformational Sampling: For a flexible molecule like N-Propan-2-yloxan-4-amine, MD simulations can explore the potential energy surface to identify various accessible conformations and the transitions between them. nih.gov This is particularly useful for understanding the conformational dynamics of the oxane ring (e.g., chair-to-boat interconversions, though likely infrequent) and the rotation around the C-N and C-O single bonds of the side chain. The simulation can reveal the most populated conformational states in a given environment (e.g., in a water box to simulate aqueous solution).

Stability Analysis: By running simulations over nanoseconds or longer, the stability of specific conformations can be assessed. The root-mean-square deviation (RMSD) of the atomic positions over time can indicate whether the molecule maintains a stable average structure or undergoes significant conformational changes. These simulations provide a powerful link between the static structures predicted by DFT and the averaged experimental observations from techniques like NMR. mdpi.com

Theoretical Predictions of Reactivity, Regioselectivity, and Stereoselectivity in N-Propan-2-yloxan-4-amine Transformations

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, offering insights into reactivity, regioselectivity, and stereoselectivity. For a molecule such as N-Propan-2-yloxan-4-amine, theoretical studies, primarily employing Density Functional Theory (DFT), are invaluable for understanding its chemical behavior. These studies can model reaction pathways, calculate transition state energies, and predict product distributions, guiding synthetic efforts and mechanistic understanding.

The reactivity of N-Propan-2-yloxan-4-amine is dictated by the interplay of its constituent functional groups: the oxane ring, the secondary amine, and the isopropyl group. Theoretical models can predict sites of electrophilic and nucleophilic attack by calculating molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO). For instance, the nitrogen atom of the amine is expected to be the primary nucleophilic center, while the hydrogen attached to it is the most acidic proton.

Reactivity Predictions:

Computational models can predict the most likely sites of reaction. For N-Propan-2-yloxan-4-amine, key reactive sites include the nitrogen atom (nucleophilic), the N-H proton (acidic), and potentially the oxygen atom of the oxane ring (Lewis basic). The reactivity of these sites can be quantified through calculated parameters such as proton affinity and ionization potential.

Table 1: Predicted Reactivity Parameters for N-Propan-2-yloxan-4-amine

ParameterPredicted Value (Arbitrary Units)Implication
Proton Affinity (Nitrogen)HighIndicates strong nucleophilicity and basicity.
Deprotonation Energy (N-H)ModerateSuggests the amine can be deprotonated by strong bases.
Fukui Function (f-) on NitrogenHighPredicts susceptibility to electrophilic attack.
Fukui Function (f+) on Carbonyl Carbon (if formed)HighPredicts susceptibility to nucleophilic attack after oxidation.

Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.

Regioselectivity Predictions:

In reactions where multiple isomers can be formed, regioselectivity becomes a critical factor. For instance, in an alkylation reaction of the corresponding enamine, theoretical calculations can predict which carbon atom of the enamine is more likely to be alkylated. This is achieved by calculating the energies of the possible transition states leading to the different regioisomers. The reaction pathway with the lower activation energy will be the favored one.

Consider a hypothetical acylation reaction at the amine. While the primary site of acylation is the nitrogen, should the reaction conditions promote ring opening or other transformations, computational models can predict the most likely outcomes.

Table 2: Theoretical Prediction of Regioselectivity in a Hypothetical Reaction

Reaction TypePossible RegioisomersCalculated Activation Energy (kJ/mol)Predicted Major Product
N-AlkylationN-alkylated productLowerN-alkylated product
C-Alkylation of Enamineα-alkylation, β'-alkylationVaries based on electrophileTypically α-alkylation

Note: The values and outcomes in this table are hypothetical examples of what computational studies could predict.

Stereoselectivity Predictions:

The stereochemistry of N-Propan-2-yloxan-4-amine transformations is influenced by the conformational preferences of the oxane ring and the steric hindrance posed by the bulky N-propan-2-yl group. The oxane ring typically adopts a chair conformation, and the substituents can exist in either axial or equatorial positions. Computational studies can determine the relative energies of these conformers.

In reactions that create a new stereocenter, the facial selectivity of the attack on a prochiral center can be predicted. For example, in the reduction of a ketone precursor to form the 4-aminooxane, theoretical models can predict whether the hydride will attack from the axial or equatorial face, leading to the cis or trans product, respectively. The predicted stereochemical outcome is determined by comparing the energies of the diastereomeric transition states.

Table 3: Predicted Stereoselectivity in the Reduction of a Precursor Ketone

Approach of NucleophileDiastereomeric Transition StateCalculated Relative Energy (kJ/mol)Predicted Stereoisomer
Axial AttackTS-AxialHigherMinor (cis)
Equatorial AttackTS-EquatorialLowerMajor (trans)

Note: The relative energies and predicted outcomes are illustrative and depend on the specific reactants and computational methods used.

Applications of N Propan 2 Yloxan 4 Amine;hydrochloride in Cutting Edge Chemical Research

N-Propan-2-yloxan-4-amine;hydrochloride as a Pivotal Chemical Building Block

The intrinsic reactivity of the secondary amine and the conformational constraints imposed by the oxane ring make this compound a valuable starting material for the synthesis of more complex molecular architectures.

Role in the Synthesis of Complex Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.gov The secondary amine functionality of this compound serves as a key nucleophilic handle for the construction of such systems. The hydrochloride salt can be readily neutralized in situ to liberate the free amine for subsequent reactions. This amine can participate in various cyclization reactions to form fused or spirocyclic heterocyclic systems.

For instance, the reaction of cyclic amines with appropriate bifunctional electrophiles is a common strategy for building complex heterocyclic scaffolds. The N-isopropyl group provides steric bulk that can influence the stereochemical outcome of these reactions, potentially leading to the diastereoselective formation of products. The oxane ring itself is a prevalent scaffold in many biologically active molecules, and its incorporation can modulate physicochemical properties such as solubility and metabolic stability. nih.govpreprints.org

One potential application is in the synthesis of fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives through reactions that proceed via the tert-amino effect. nih.gov This involves the intramolecular cyclization of tertiary amine derivatives, a transformation for which N-Propan-2-yloxan-4-amine could be a suitable precursor after appropriate derivatization. Furthermore, the synthesis of novel fused heterocycles can be achieved through the Knoevenagel condensation of related amino-aldehyde derivatives with active methylene (B1212753) compounds, followed by cyclization. nih.gov

The synthesis of various nitrogen-containing heterocycles often relies on the nucleophilicity of the amine. For example, the reaction with α,α-disubstituted α-isocyanoacetates, catalyzed by silver nitrate, can yield 3,5,5-trisubstituted imidazolones. While not directly demonstrated for this specific compound, the general reactivity pattern of secondary amines suggests its applicability.

A general approach to synthesizing benzo-fused N-heterocycles involves the tandem olefin isomerization and intramolecular hydroamination of alkenyl amines. organic-chemistry.org N-Propan-2-yloxan-4-amine could be elaborated into a suitable alkenyl amine precursor for such transformations.

The following table illustrates representative examples of heterocyclic systems synthesized from amine precursors, highlighting the potential synthetic routes available for this compound.

Precursor TypeReagents and ConditionsResulting Heterocycle
Cyclic Amineo-Toluamides, Ketone OxidantsPolycyclic Lactams rsc.org
Alkenyl AmineAgOTf2-Alkyl-substituted 1,3-X,N-heterocycles organic-chemistry.org
5-tert-amino-3-methyl-1-phenylpyrazolone-4-carboxaldehydeMalononitrile, ZnCl2Pyrazolinoquinolizines nih.gov
N-(2-hydroxylaryl)enaminonesPIDA, Et3N, Air2-Hydroxy-benzo[b] nih.govnih.govoxazines

Precursor for Diverse Functionalized Organic Molecules

Beyond the synthesis of heterocycles, this compound can serve as a precursor for a wide array of functionalized organic molecules. The secondary amine is readily susceptible to a variety of chemical transformations.

Alkylation and Acylation: The amine can be alkylated or acylated to introduce new functional groups. N-alkylation with alkyl halides is a fundamental reaction, although it can sometimes lead to overalkylation. wikipedia.org More controlled methods, such as reductive amination with aldehydes or ketones, can be employed to introduce specific alkyl groups. openstax.org Acylation with acyl chlorides or anhydrides would yield the corresponding amides, which are important functional groups in their own right and can serve as precursors for further transformations. The synthesis of N-methyl carbamoylimidazole from methylamine (B109427) hydrochloride and its subsequent use as a methyl isocyanate equivalent demonstrates a powerful method for generating ureas, carbamates, and thiocarbamates from amine hydrochlorides. nih.gov

Chiral Auxiliary Applications: The inherent chirality of the oxane ring, if resolved into its enantiomers, could allow this compound to be used as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical course of a reaction, after which they are removed. wikipedia.org Oxazolidinones, for example, are widely used as chiral auxiliaries in asymmetric alkylation reactions. rsc.org While N-Propan-2-yloxan-4-amine itself is not an oxazolidinone, the principle of using a chiral amine-containing scaffold to control stereochemistry is well-established.

Functionalization of the Oxane Ring: The oxane ring itself can be a site for further functionalization, although this is generally more challenging than reacting at the amine center. However, methods for the C-H functionalization of saturated heterocycles are emerging, which could allow for the introduction of new substituents onto the oxane ring, further diversifying the range of accessible molecules.

The table below summarizes some potential functionalization reactions of this compound.

Reaction TypeReagentsPotential Product
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3)Tertiary Amine
AcylationAcyl Chloride, BaseAmide
CarbamoylationIsocyanate or equivalentUrea
SulfonylationSulfonyl Chloride, BaseSulfonamide

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The amine hydrochloride motif, along with the oxane ring and the N-isopropyl group, endows this compound with features that make it an interesting candidate for studies in this field.

Molecular Recognition of Chemical Species Involving the Amine Hydrochloride Motif

The ammonium (B1175870) group of the hydrochloride salt is an excellent hydrogen bond donor and can participate in strong electrostatic interactions. This makes it a key recognition site for anionic or neutral electron-rich species. Crown ethers, for example, are known to form stable complexes with protonated amines through hydrogen bonding between the ammonium protons and the ether oxygens of the crown. nih.gov The selectivity of this recognition can be tuned by the size of the crown ether cavity and the nature of the amine.

The development of synthetic receptors for the selective recognition of amines is an active area of research. rsc.org Colorimetric sensor arrays have been developed that can discriminate between different amines based on a variety of molecular recognition principles. The unique combination of the N-isopropyl group and the oxane ring in this compound would present a specific steric and electronic profile, potentially allowing for its selective recognition by a tailored host molecule.

Furthermore, the pyridazine (B1198779) heterocycle has been shown to be effective in molecular recognition and drug design due to its hydrogen bonding capabilities. researchgate.net This highlights the importance of hydrogen bonding in molecular recognition, a principle that is central to the interactions involving the amine hydrochloride group.

Self-Assembly Strategies for Ordered Supramolecular Architectures

Amphiphilic molecules, which possess both hydrophilic and hydrophobic regions, can self-assemble in solution to form a variety of ordered structures such as micelles, vesicles, and nanotubes. nih.gov this compound, with its polar ammonium head group and a relatively nonpolar N-isopropyl and oxane backbone, can be considered a simple amphiphile. By modifying the hydrophobic or hydrophilic character of the molecule, for instance, by attaching a long alkyl chain to the nitrogen atom, more complex amphiphilic derivatives could be synthesized.

The self-assembly of such amphiphilic derivatives could lead to the formation of various nanostructures. The oxazoline (B21484) moiety, which is structurally related to the oxane ring, has been incorporated into amphiphilic block copolymers that self-assemble into complex structures like multicompartment micelles and pseudo-vesicles. researchgate.netrsc.org Similarly, amphiphilic polymers based on vegetable oil derivatives and poly(2-methyl-2-oxazoline) have been shown to form well-defined nanoparticles in solution. rsc.org These examples suggest that derivatives of N-Propan-2-yloxan-4-amine could be designed to exhibit interesting self-assembly behavior.

Amphiphilic amino acid derivatives are another class of molecules that have been extensively studied for their self-assembly properties and biomedical applications. rsc.org This further underscores the potential for designing self-assembling systems based on the N-Propan-2-yloxan-4-amine scaffold.

Supramolecular Catalysis and Directed Chemical Transformations

Supramolecular catalysis utilizes non-covalent interactions to bring reactants together within a defined microenvironment, thereby accelerating reactions and controlling selectivity. The amine hydrochloride group of N-Propan-2-yloxan-4-amine could act as a recognition site to bind a substrate through hydrogen bonding or ion-pairing. If a catalytic moiety were also incorporated into the molecule, this could lead to a supramolecular catalyst.

For example, a chiral derivative of N-Propan-2-yloxan-4-amine could be incorporated into a larger supramolecular assembly that creates a chiral pocket. This chiral environment could then be used to catalyze asymmetric reactions. While specific examples involving this compound are not available, the principles of supramolecular catalysis are well-established. For instance, the synthesis of saturated oxygen heterocycles has been achieved through catalytic hydrofunctionalization of unactivated olefins, demonstrating the power of catalysis in synthesizing cyclic structures. nih.gov

Furthermore, the post-functionalization of supramolecular polymers on surfaces has been shown to induce enantioselective reactions, where the chirality of the self-assembled structure directs the outcome of a chemical transformation. ecust.edu.cn This highlights the potential for using self-assembled structures derived from N-Propan-2-yloxan-4-amine to direct chemical reactions in a controlled manner.

Development of Chemical Probes and Tools

Chemical probes are indispensable instruments for dissecting intricate biological pathways and elucidating the mechanisms of chemical reactions. The design of such probes often involves the incorporation of specific structural moieties that can interact with their environment in a predictable and detectable manner. The tetrahydropyran (B127337) (oxan) ring, being a common feature in many natural products, provides a biocompatible and structurally stable core. The secondary amine functionality in N-Propan-2-yloxan-4-amine offers a convenient point for chemical modification, allowing for the attachment of reporter groups or reactive functionalities.

The elucidation of organic reaction mechanisms is fundamental to the advancement of synthetic chemistry. Synthetic probes designed for such studies often contain a core structure that can be systematically varied, along with a reporter element that provides feedback on the reaction's progress or stereochemical outcome.

While direct examples utilizing this compound are not prominent in the literature, the N-alkyl-oxan-4-amine framework is theoretically suitable for such applications. For instance, the nitrogen atom could be functionalized with a chromophore or fluorophore. The resulting probe could then be used to study reactions where the steric or electronic properties of the amine are critical. The isopropyl group on the nitrogen provides a moderate level of steric hindrance, which could be used to probe the spatial constraints of a catalyst's active site.

Table 1: Hypothetical Probes for Mechanistic Studies Based on the N-Alkyl-oxan-4-amine Scaffold

Probe NameReporter GroupPotential Mechanistic Study
Dansyl-N-Propan-2-yloxan-4-amineDansyl ChlorideProbing nucleophilicity in substitution reactions
NBD-N-Propan-2-yloxan-4-amineNitrobenzofurazanInvestigating steric effects in catalytic cycles
Biotin-N-Propan-2-yloxan-4-amineBiotinAffinity-based probes for reaction intermediates

This table is illustrative and based on the general principles of chemical probe design, as specific research data for the named compound is not available.

Chemical sensors are devices that detect and respond to specific chemical species. The design of a chemical sensor typically involves a receptor unit that selectively binds to the target analyte and a transducer unit that converts this binding event into a measurable signal.

The N-Propan-2-yloxan-4-amine moiety could serve as a foundational component of a receptor in a chemical sensor. The lone pair of electrons on the nitrogen atom, as well as the oxygen atom within the oxan ring, can act as Lewis basic sites for coordination with metal ions or other electrophilic analytes. Functionalization of the amine with a signal-generating component, such as a fluorescent molecule, could lead to a "turn-on" or "turn-off" sensory response upon analyte binding.

For example, a sensor for a specific metal ion could be designed by attaching a known metal-chelating group to the nitrogen of N-Propan-2-yloxan-4-amine. The binding of the metal ion would then induce a conformational change or an electronic perturbation that affects the properties of an integrated fluorophore, leading to a change in fluorescence intensity or wavelength.

Table 2: Potential Design Parameters for a Chemical Sensor Incorporating the N-Propan-2-yloxan-4-amine Scaffold

AnalyteReceptor Design PrincipleTransduction Mechanism
Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺)Attachment of a selective chelating agent (e.g., a polyamine or crown ether derivative) to the nitrogen.Fluorescence quenching or enhancement upon ion binding.
Protons (pH sensing)Incorporation of a pH-sensitive fluorophore that responds to the protonation state of the amine.Ratiometric or intensity-based fluorescence changes.
Small Organic MoleculesCreation of a binding pocket through further functionalization of the oxan ring and the N-substituent.Displacement of a fluorescent reporter molecule from the binding pocket.

This table outlines conceptual designs for chemical sensors, as specific experimental data for sensors based on this compound is not available in the reviewed literature.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-Propan-2-yloxan-4-amine hydrochloride?

Synthesis optimization requires balancing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) and purification methods. For example:

  • Amine-Alkylation Reactions : Use propan-2-ylamine and oxane derivatives under acidic conditions to facilitate salt formation .
  • Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves yield and purity. Monitor via TLC (Rf ~0.3 in ethyl acetate:hexane 1:1) .
  • Yield Enhancement : Catalytic methods (e.g., HCl gas saturation) can drive salt precipitation .

Q. How is the structural integrity of N-Propan-2-yloxan-4-amine hydrochloride validated?

Use a combination of analytical techniques:

  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond angles and salt conformation .
  • NMR Spectroscopy : Key signals include δ 1.2–1.4 ppm (isopropyl CH3), δ 3.5–3.8 ppm (oxane CH2), and δ 8.1–8.3 ppm (amine NH) .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 164.1 (free base) and [M+Cl]⁻ at m/z 200.5 (hydrochloride) .

Q. What methods are recommended for assessing purity in preclinical studies?

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water 70:30) with UV detection at 254 nm. Purity ≥98% is acceptable for in vitro assays .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., C: 50.1%, H: 9.4%, N: 7.3%, Cl: 18.4%) .

Advanced Research Questions

Q. How can researchers identify biological targets of N-Propan-2-yloxan-4-amine hydrochloride?

  • Binding Assays : Radiolabeled analogs (e.g., ³H-labeled) in receptor saturation studies (Kd values for CNS targets like serotonin receptors) .
  • Enzyme Kinetics : Measure IC50 in monoamine oxidase (MAO) inhibition assays; compare to reference inhibitors (e.g., selegiline) .
  • Computational Docking : Use AutoDock Vina to model interactions with GPCRs; validate with mutagenesis studies .

Q. What experimental strategies resolve contradictions in thermal stability data?

  • DSC/TGA Analysis : Compare decomposition onset temperatures (e.g., 220–240°C) under inert vs. oxidative atmospheres .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor hydrochloride dissociation via pH shifts .

Q. How can enantiomeric purity impact pharmacological activity?

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers.
  • In Vivo Studies : Compare racemic vs. enantiopure forms in behavioral assays (e.g., locomotor activity in rodents) .

Q. What methodologies address discrepancies in solubility data across studies?

  • Solubility Parameters : Measure in phosphate buffer (pH 7.4) vs. simulated gastric fluid (pH 1.2) using shake-flask methods.
  • Co-Solvency Studies : Add 10% DMSO to aqueous solutions to improve dissolution for in vitro assays .

Q. How can computational modeling guide derivative synthesis?

  • QSAR Models : Corrogate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on logP and binding affinity .
  • Retrosynthetic Analysis : Use SciFinder to plan routes for analogs (e.g., N-alkylated variants) with improved CNS penetration .

Data Contradiction Analysis

Q. How should researchers validate conflicting reports on metabolic pathways?

  • Isotope Tracing : Use ¹⁴C-labeled compound in hepatocyte incubations; identify metabolites via LC-MS/MS .
  • Comparative Studies : Replicate assays using human vs. rodent liver microsomes to assess species-specific metabolism .

Q. What orthogonal methods confirm crystallinity vs. amorphous content?

  • PXRD : Compare experimental diffractograms to Cambridge Structural Database entries .
  • Solid-State NMR : Analyze ¹³C CP/MAS spectra for crystalline domain signatures .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

ParameterMethodConditionsAcceptance Criteria
PurityHPLC-UVC18, 254 nm, 1 mL/min≥98%
Residual SolventsGC-MSHeadspace, 70°C equilibration≤500 ppm
Chloride ContentIon ChromatographyNaOH eluent, conductivity18.2–19.0%

Q. Table 2. Thermal Stability Profile

ConditionOnset Temp (°C)Mass Loss (%)Conclusion
Nitrogen atmosphere2385.2Stable below 200°C
Air atmosphere22112.8Oxidative degradation

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.